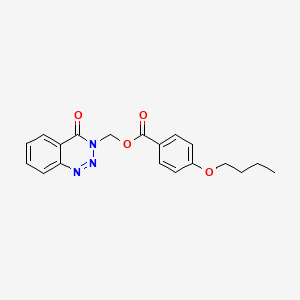

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate

Description

The compound “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate” is a benzotriazinone derivative featuring a 4-butoxybenzoate ester moiety. According to patent literature, this compound and related benzotriazinones are investigated as modulators of GPR139, a G protein-coupled receptor implicated in neurological and metabolic disorders . The butoxy chain and benzoate ester are critical for lipophilicity and metabolic stability, influencing bioavailability and target engagement.

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)26-13-22-18(23)16-6-4-5-7-17(16)20-21-22/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYIFHITRZZRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate typically involves the reaction of 4-butoxybenzoic acid with 4-oxo-1,2,3-benzotriazine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzotriazine ring and the butoxybenzoate moiety can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

This compound is utilized as a coupling reagent in organic synthesis. It facilitates the formation of complex molecules through efficient coupling reactions. The ability to suppress racemization during peptide synthesis makes it particularly valuable in the synthesis of macrocyclic polyamine derivatives and other complex organic compounds. Its role as a condensation reagent is also significant in large-scale preparations of specific peptides, such as hematoregulatory nonapeptides .

Pharmaceutical Development

In the pharmaceutical sector, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate is crucial for developing new drug candidates. It aids in designing compounds that target specific biological pathways effectively. The compound's properties enhance the stability and efficacy of pharmaceuticals, making it a key player in drug formulation processes .

Material Science

The compound is also applied in material science , where it contributes to the formulation of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. This application is vital for developing materials used in various industrial sectors, including automotive and aerospace engineering .

Analytical Chemistry

In analytical chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate serves as a reagent for detecting and quantifying specific analytes within complex mixtures. Its chemical reactivity allows for the development of sensitive analytical methods that are crucial for quality control and regulatory compliance in pharmaceuticals and other industries .

Case Study 1: Peptide Synthesis

A notable application of this compound was demonstrated in a study focusing on peptide synthesis where it was employed as a coupling reagent to minimize racemization during fragment condensation. The results indicated that using (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate significantly improved yield and purity compared to traditional methods .

Case Study 2: Drug Development

In another case study related to drug development, researchers utilized this compound to synthesize a series of novel pharmaceutical agents targeting specific receptors involved in metabolic disorders. The synthesized compounds showed promising biological activity and selectivity, highlighting the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Core Heterocycle Comparison: The benzotriazinone core in the target compound differs from phthalazinone (A22) and triazine (5l) derivatives. Benzotriazinones may exhibit distinct electronic properties due to the triazine-like nitrogen arrangement, influencing receptor binding . Phthalazinones (e.g., A22) have a larger aromatic system, which may enhance π-π stacking but reduce solubility .

Substituent Effects: The butoxy chain in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl in I-6473) or polar groups (e.g., sulfanyl phosphonate in ). This could improve blood-brain barrier penetration for neurological targets like GPR139 .

Therapeutic Target Specificity: While the target compound is explicitly linked to GPR139 modulation, analogs like A22 and 5l lack disclosed targets.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The butoxy group (target) balances lipophilicity better than the ethyl group (I-6473) or polar phosphonate (), optimizing membrane permeability and solubility .

- Metabolic Stability : The benzoate ester in the target compound may resist hydrolysis longer than ethyl esters (e.g., I-6473), extending half-life .

- Molecular Weight : The target compound (339 g/mol) falls within the ideal range for oral bioavailability, unlike heavier analogs like A22 (499 g/mol) .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate is a derivative of benzotriazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 290.33 g/mol. The structure features a benzotriazine ring fused with a butoxybenzoate moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that benzotriazine derivatives exhibit a range of biological activities:

-

Antimicrobial Activity :

- Benzotriazines have been reported to possess antibacterial properties against various strains of bacteria, including multi-drug resistant strains. For instance, derivatives similar to the compound have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential use in treating infections caused by these pathogens .

- Anti-inflammatory Effects :

- Anticancer Potential :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

-

Antibacterial Activity Study :

A study evaluated the antibacterial efficacy of several benzotriazine derivatives against clinical isolates of MRSA. The results indicated that compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin and erythromycin . -

Anti-inflammatory Mechanism :

In an experimental model of arthritis, a related benzotriazine derivative was administered to assess its anti-inflammatory properties. The compound significantly reduced paw swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential therapeutic application in inflammatory diseases . -

Cytotoxicity Assay :

In vitro assays on various cancer cell lines revealed that the compound induced cell death through apoptosis pathways. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for preparing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, starting with functionalization of the benzotriazinone core followed by esterification with 4-butoxybenzoic acid derivatives. Key steps include:

- Step 1 : Activation of the hydroxyl group on the benzotriazinone moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Step 2 : Esterification under anhydrous conditions with 4-butoxybenzoyl chloride in dichloromethane or THF, monitored by TLC for completion .

- Optimization : Reaction temperature (0–25°C) and solvent polarity significantly impact yield. For example, polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between benzotriazinone protons (δ 7.5–8.5 ppm) and butoxybenzoate methylene signals (δ 4.0–4.5 ppm). Overlapping signals may require 2D-COSY for resolution .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with ≤2 ppm error. Discrepancies in fragmentation patterns should be cross-referenced with computational tools (e.g., MassFrontier) .

- HPLC-DAD : Use retention time and UV-Vis spectra (λmax ~270 nm for benzotriazinone) to validate purity. Inconsistent results warrant LC-MS for trace impurity identification .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolytic stability of the ester linkage under physiological conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2.0, 7.4, 9.0) and incubate the compound at 37°C. Sample aliquots at timed intervals (0–72 hrs) .

- Analytical Workflow : Quantify degradation products via UPLC-MS/MS. Compare half-life (t1/2) across pH levels to assess susceptibility to esterase-mediated hydrolysis .

- Controls : Include esterase inhibitors (e.g., PMSF) to differentiate enzymatic vs. non-enzymatic degradation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities for biological targets?

- Methodological Answer :

- Docking vs. MD Simulations : Use AutoDock Vina for preliminary docking, followed by molecular dynamics (MD) simulations (GROMACS) to account for protein flexibility. Discrepancies often arise from rigid receptor assumptions in docking .

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (KD). If computational KD differs by >1 log unit, re-evaluate force field parameters or solvation models .

- Case Study : For benzotriazinone derivatives, MD simulations revealed solvent-accessible conformational changes not captured in docking, aligning with SPR data after recalibration .

Q. How should researchers integrate theoretical frameworks into mechanistic studies of the compound’s photodegradation pathways?

- Methodological Answer :

- Theoretical Basis : Apply TD-DFT (Time-Dependent Density Functional Theory) to model excited-state behavior. Compare predicted λmax with experimental UV-Vis spectra to identify reactive intermediates (e.g., singlet oxygen) .

- Experimental Correlates : Use EPR (Electron Paramagnetic Resonance) with spin traps (e.g., TEMPO) to detect radical species during UV irradiation. Theoretical predictions guide trap selection .

- Data Synthesis : Cross-reference computed activation energies (B3LYP/6-31G*) with Arrhenius plots from kinetic studies to validate degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.